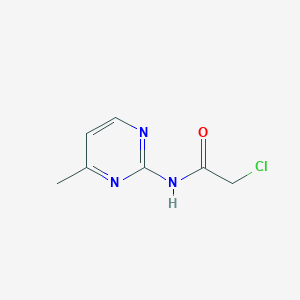

2-chloro-N-(4-methylpyrimidin-2-yl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“2-chloro-N-(4-methylpyrimidin-2-yl)acetamide” is a biochemical used for proteomics research . It has a molecular formula of C7H8ClN3O and a molecular weight of 185.61 .

Synthesis Analysis

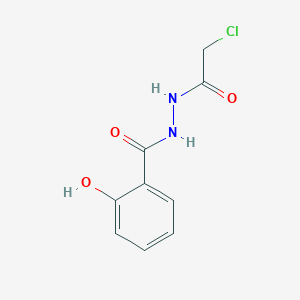

While specific synthesis methods for “2-chloro-N-(4-methylpyrimidin-2-yl)acetamide” were not found, there are reports on the use of α-chloroacetamides as useful building blocks for the synthesis of complex heterocyclic compounds .Physical And Chemical Properties Analysis

The physical and chemical properties of “2-chloro-N-(4-methylpyrimidin-2-yl)acetamide” include a molecular weight of 184.62 g/mol, a XLogP3-AA of 1.3, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 2, a rotatable bond count of 2, an exact mass of 184.0403406 g/mol, a monoisotopic mass of 184.0403406 g/mol, a topological polar surface area of 42 Ų, a heavy atom count of 12, a formal charge of 0, and a complexity of 163 .Wissenschaftliche Forschungsanwendungen

Crystal Structure Analysis

Scientific Field

Summary of Application

The compound 2-chloro-N-(4-methylpyrimidin-2-yl)acetamide has been used in the study of crystal structures. The analysis of its crystal structure provides insights into its molecular geometry and intermolecular interactions .

Methods of Application

The crystal structure analysis involves the use of X-ray diffraction techniques. The compound is crystallized, and then X-ray diffraction is used to determine the positions of the atoms within the crystal. The data obtained is then used to generate a three-dimensional image of the density of electrons within the crystal .

Results

The analysis revealed that the methoxy group lies close to the plane of the phenyl ring, while the acetamido group is twisted out of this plane. A three-dimensional structure is generated by N—H O, C—H O, and C—H Cl hydrogen bonds plus C—H (ring) interactions .

Anticancer and Antimycobacterial Activity

Scientific Field

Summary of Application

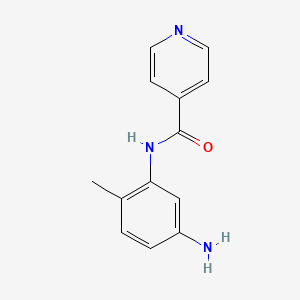

Hybrid imidazole (benzimidazole)/pyridine (quinoline) derivatives of 2-chloro-N-(4-methylpyrimidin-2-yl)acetamide have been synthesized and evaluated for their anticancer and antimycobacterial activity .

Methods of Application

The synthesis involves a three-step setup procedure: N-acylation, N-alkylation, and quaternization of nitrogen heterocycle. The solubility in microbiological medium and anticancer and antimycobacterial activity of the synthesized compounds were evaluated .

Results

One of the hybrid compounds exhibits a very good and selective antitumor activity against Renal Cancer A498 and Breast Cancer MDA-MB-468. Moreover, the anticancer assay suggests that the hybrid compounds present a specific affinity to Renal Cancer A498 .

Antimicrobial Activity

Scientific Field

Summary of Application

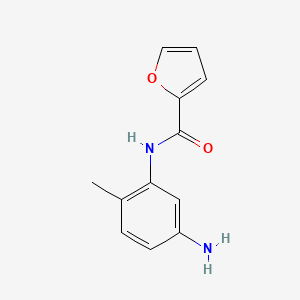

N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives of 2-chloro-N-(4-methylpyrimidin-2-yl)acetamide have been synthesized and studied for their antimicrobial activity .

Methods of Application

The molecular structures of the synthesized derivatives were confirmed by their spectroscopic data. The compounds were then tested for their antimicrobial activity .

Results

The results of the study are not explicitly mentioned in the source .

Synthesis of N-Arylacetamides

Scientific Field

Summary of Application

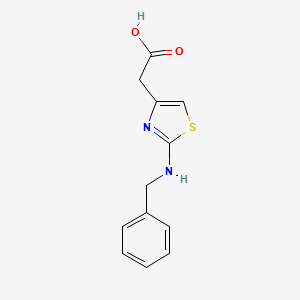

N-arylacetamides are significant intermediates for the synthesis of medicinal, agro-chemical, and pharmaceutical compounds. 2-chloro-N-(4-methylpyrimidin-2-yl)acetamide is used in the synthesis of more N-aryl-acetamides .

Methods of Application

The synthesis involves a three-step setup procedure: N-acylation, N-alkylation, and quaternization of nitrogen heterocycle .

Results

The synthesis results in the production of N-arylacetamides, which have a wide range of therapeutic applications .

Optical Properties Investigation

Scientific Field

Summary of Application

The optical properties of 2-chloro-N-(4-methylpyrimidin-2-yl)acetamide in various solvents were investigated using UV–vis spectrophotometry .

Methods of Application

The compound was dissolved in various solvents and its absorption spectra were recorded using a UV–vis spectrophotometer .

Results

The compound showed solvatochromic effects upon the varying polarity of the solvent. Time-dependent DFT calculations suggest that the deprotonation process occurs in polar solvents such as DMF .

Antimicrobial and Anticancer Drug Resistance

Summary of Application

Efforts have been made to study the pharmacological activities of newly synthesized N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives of 2-chloro-N-(4-methylpyrimidin-2-yl)acetamide to combat the antimicrobial and anticancer drug resistance by pathogens and cancerous cells .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-chloro-N-(4-methylpyrimidin-2-yl)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClN3O/c1-5-2-3-9-7(10-5)11-6(12)4-8/h2-3H,4H2,1H3,(H,9,10,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAWYZAHQNNACFO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NC=C1)NC(=O)CCl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClN3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.61 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-chloro-N-(4-methylpyrimidin-2-yl)acetamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-chloro-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B1299521.png)

![2-(2-Amino-phenylsulfanyl)-N-(5-methyl-[1,3,4]thiadiazol-2-yl)-acetamide](/img/structure/B1299545.png)

![3-Pyridinecarboxylic acid, 2-[(3,5-dimethylphenyl)amino]-](/img/structure/B1299552.png)